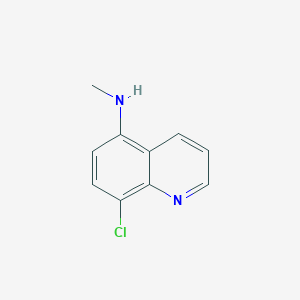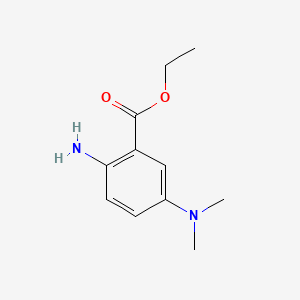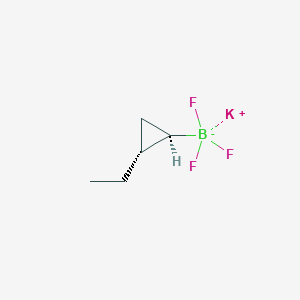
2-Amino-1-(4-propylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-propylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO It is a derivative of phenylethanol, where the phenyl ring is substituted with a propyl group at the para position and an amino group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-1-(4-propylphenyl)ethan-1-ol. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the reductive amination of 4-Propylbenzaldehyde with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-propylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
2-Amino-1-(4-propylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-phenylethanol: Lacks the propyl group, leading to different chemical and biological properties.
2-Amino-1-(4-methylphenyl)ethan-1-ol: Contains a methyl group instead of a propyl group, affecting its reactivity and interactions.
2-Amino-1-(4-ethylphenyl)ethan-1-ol: Contains an ethyl group, leading to variations in its chemical behavior.
Uniqueness
2-Amino-1-(4-propylphenyl)ethan-1-ol is unique due to the presence of the propyl group, which influences its hydrophobicity and steric interactions. This structural feature can affect its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-amino-1-(4-propylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-2-3-9-4-6-10(7-5-9)11(13)8-12/h4-7,11,13H,2-3,8,12H2,1H3 |
Clé InChI |
MSZNLSDREDJBCU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)


![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)

![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)


![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

